molecular formula C14H26N4O8 B6302637 (2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside CAS No. 882873-69-0

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B6302637
CAS No.: 882873-69-0
M. Wt: 378.38 g/mol
InChI Key: FLYIOTWDNWJXHY-KSTCHIGDSA-N
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Description

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside is a complex organic compound that features an azide group, multiple ethoxy linkages, and a glucopyranoside moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps. One common approach starts with the preparation of 2-(2-(2-azidoethoxy)ethoxy)ethanol, which is synthesized by reacting 2-(2-(2-chloroethoxy)ethoxy)ethanol with sodium azide in a solvent like dimethylformamide (DMF) at elevated temperatures . This intermediate is then coupled with 2-acetamido-2-deoxy-alpha-D-glucopyranoside under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide: Used for introducing the azide group.

    Copper Catalysts: Employed in click chemistry reactions.

    Hydrogen Gas and Catalysts: Used for reduction reactions.

Major Products Formed

    Triazoles: Formed from click chemistry reactions.

    Amines: Formed from the reduction of the azide group.

Scientific Research Applications

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside largely depends on its application. In bioconjugation, the azide group reacts with alkynes to form stable triazole linkages, facilitating the attachment of various biomolecules. In medicinal chemistry, the compound may act as a prodrug, releasing active agents upon metabolic conversion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-(2-Azidoethoxy)ethoxy)ethyl)-2-acetamido-2-deoxy-alpha-D-glucopyranoside is unique due to its combination of an azide group, ethoxy linkages, and a glucopyranoside moiety, which provides versatility in chemical reactions and applications in various fields.

Properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O8/c1-9(20)17-11-13(22)12(21)10(8-19)26-14(11)25-7-6-24-5-4-23-3-2-16-18-15/h10-14,19,21-22H,2-8H2,1H3,(H,17,20)/t10-,11-,12-,13-,14+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYIOTWDNWJXHY-KSTCHIGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCOCCOCCN=[N+]=[N-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCCOCCOCCN=[N+]=[N-])CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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